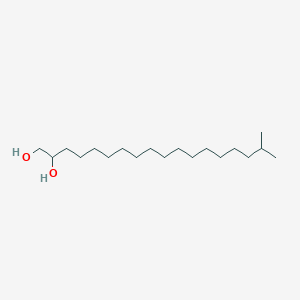
17-Methyloctadecane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyloctadecane-1,2-diol is a long-chain fatty alcohol with the molecular formula C19H40O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and second carbon atoms of the 17-methyloctadecane chain. It is a type of diol, which means it contains two alcohol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyloctadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions often include a non-aqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Methyloctadecane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
17-Methyloctadecane-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 17-Methyloctadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function . Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,2-Octadecanediol: Similar in structure but lacks the methyl group at the 17th position.
2-Methyloctadecane: Similar carbon chain length but lacks the hydroxyl groups.
1,2-Nonadecanediol: Similar structure but with a longer carbon chain.
Uniqueness: 17-Methyloctadecane-1,2-diol is unique due to the presence of both hydroxyl groups and a methyl group at the 17th position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
137157-76-7 |
|---|---|
Molekularformel |
C19H40O2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
17-methyloctadecane-1,2-diol |
InChI |
InChI=1S/C19H40O2/c1-18(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)17-20/h18-21H,3-17H2,1-2H3 |
InChI-Schlüssel |
FZBGDBGUTSTHPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


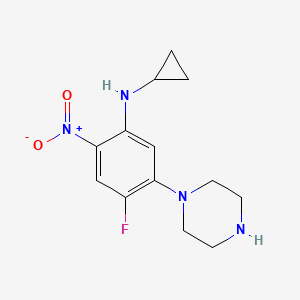
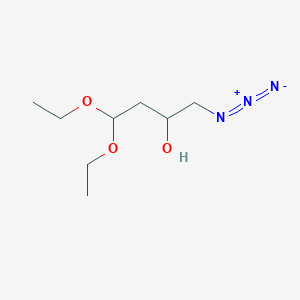
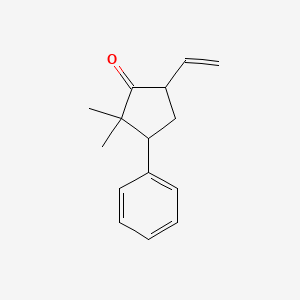
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
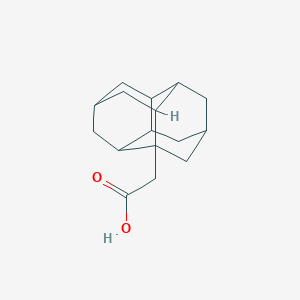
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
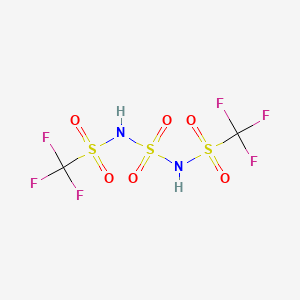
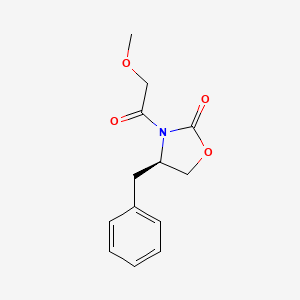
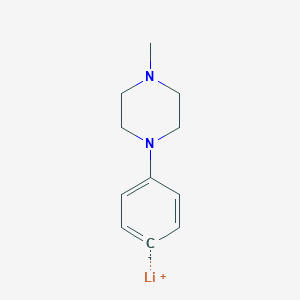
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
